A Technical Guide to Ethyl Imidazo[1,2-a]Pyridine-2-Carboxylate Hydrobromide: Properties, Synthesis, and Characterization
A Technical Guide to Ethyl Imidazo[1,2-a]Pyridine-2-Carboxylate Hydrobromide: Properties, Synthesis, and Characterization
Introduction: The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] This fused heterocyclic system is the core of several marketed drugs, including zolpidem and alpidem.[2] Its unique electronic and structural properties allow for versatile interactions with biological targets, making it a focal point for drug discovery efforts in areas ranging from oncology to infectious diseases.[4][5] This guide provides an in-depth technical overview of a key derivative, Ethyl imidazo[1,2-a]pyridine-2-carboxylate, specifically as its hydrobromide salt. This compound often serves as a crucial starting material or intermediate in the synthesis of more complex molecules. Understanding its fundamental physicochemical properties is paramount for researchers in chemical synthesis and drug development, as these characteristics directly influence reaction efficiency, purification strategies, formulation, and ultimately, biological performance.
Chemical Identity and Structural Framework
The hydrobromide salt of Ethyl imidazo[1,2-a]pyridine-2-carboxylate is a stable, crystalline solid, making it well-suited for laboratory use and storage. The core structure consists of a pyridine ring fused to an imidazole ring, with an ethyl carboxylate group at the C2 position—a site frequently modified to explore structure-activity relationships (SAR).[6]
| Property | Value | Source |
| Chemical Name | Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide | N/A |
| CAS Number | 2549-17-9 | [7] |
| Molecular Formula | C₁₀H₁₁BrN₂O₂ | [7] |
| Molecular Weight | 271.11 g/mol | [7] |
| Canonical SMILES | CCOC(=O)C1=CN2C=CC=CC2=N1.Br | [8] |
| InChI Key | GNFACXDTRBVZJE-UHFFFAOYSA-N (for free base) | [9] |
The presence of the hydrobromide salt is critical. The basic nitrogen atom (N1) in the imidazole ring is protonated, enhancing the compound's crystallinity and often improving its solubility in polar protic solvents, which can be advantageous for certain reaction conditions or preliminary biological screening.
Synthesis and Purification Protocol
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved via a condensation and subsequent cyclization reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[3][10] For Ethyl imidazo[1,2-a]pyridine-2-carboxylate, ethyl bromopyruvate is the key electrophilic partner.
Experimental Protocol: Two-Step Synthesis
This protocol describes a reliable and commonly cited method for laboratory-scale synthesis.[10][11]
Step 1: N-Alkylation and Intermediate Formation
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Slowly add ethyl 3-bromopyruvate (1.0 eq) to the solution at room temperature. The formation of a solid precipitate (the intermediate pyridinium salt) is typically observed.
-
Heat the mixture to reflux and maintain for 4 hours to ensure complete formation of the intermediate.
-
Cool the reaction mixture to room temperature and isolate the solid intermediate by vacuum filtration.
Step 2: Intramolecular Cyclization and Product Formation
-
Transfer the isolated solid intermediate to a new flask.
-
Add ethanol as the solvent and heat the suspension to reflux.
-
Stir the reaction for 16 hours. During this step, the intermediate cyclizes to form the imidazo[1,2-a]pyridine ring structure.[10]
-
After cooling, separate any remaining solids by filtration.
-
Concentrate the filtrate under reduced pressure. The resulting residue contains the desired product, often as the hydrobromide salt formed in situ.
Causality Insight: The choice of a two-step process, initially forming the pyridinium salt before cyclization, is deliberate. It isolates the N-alkylation step from the cyclization, often leading to a cleaner reaction with fewer side products compared to a one-pot approach where competing reactions can occur. Ethanol is an excellent solvent for the cyclization step as its polarity and protic nature facilitate the dehydration reaction that forms the imidazole ring.
Purification Strategy: Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If impurities are visible, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11]
-
Collect the purified crystals by vacuum filtration, wash with a small volume of cold diisopropyl ether to remove residual solvent, and dry in a vacuum desiccator.[10][11]
Self-Validating System: The purity of the final product can be readily assessed by its melting point. A sharp melting range is indicative of high purity. Further validation must be performed using analytical techniques as described in Section 4.
Caption: Synthesis and Purification Workflow for the Target Compound.
Core Physicochemical Properties
These properties are fundamental for handling, formulation, and predicting the compound's behavior in various chemical and biological systems.
| Property | Value / Description | Significance in R&D |
| Appearance | White to off-white crystalline solid.[9][10] | Provides a first-pass check on purity. Color deviations may indicate impurities or degradation. |
| Melting Point | 83-87 °C (for free base).[9] | A key indicator of purity. The hydrobromide salt is expected to have a significantly higher melting point, reflecting its ionic character. |
| Solubility | Soluble in polar protic solvents like ethanol and methanol; moderate solubility in water and DMSO.[1][10] | Crucial for selecting reaction solvents, preparing stock solutions for biological assays (DMSO is common), and developing aqueous formulations. |
| Stability | The imidazo[1,2-a]pyridine core is generally stable under various experimental conditions.[2] The hydrobromide salt form enhances stability against degradation. Store in a cool, dry place away from light. | Important for long-term storage and ensuring compound integrity throughout multi-step experiments. Some derivatives show good microsomal stability.[1][4] |
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 300 MHz): The proton NMR spectrum is the most powerful tool for structural confirmation. Expected signals include:
-
δ 8.95 (s, 1H): Proton at the C3 position of the imidazole ring.[10][11]
-
δ 8.84 (d, J=6.8 Hz, 1H): Proton at the C5 position (adjacent to the bridgehead nitrogen).[10][11]
-
δ 7.46 (t, J=7.2 Hz, 1H): Proton at the C6 position.[10][11]
-
δ 4.43 (q, J=7.1 Hz, 2H): Methylene protons (-CH₂-) of the ethyl ester.[10][11]
-
δ 1.35 (t, J=7.1 Hz, 3H): Methyl protons (-CH₃) of the ethyl ester.[10][11]
-
Note: In the hydrobromide salt, a broad signal for the N-H proton may be observed, and slight shifts in the aromatic region are expected due to protonation.
-
-
Mass Spectrometry (LC-MS): This technique confirms the molecular weight.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for quantifying the purity of a compound.
Protocol: Reverse-Phase HPLC
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.
-
-
Gradient: Run a linear gradient from 5% B to 95% B over 15-20 minutes.
-
Analysis: Purity is calculated based on the area percentage of the main peak. A purity of >95% is generally required for subsequent applications.
Rationale: The acidic modifier (TFA or formic acid) ensures sharp peak shapes by protonating any residual basic sites on the silica support and the analyte. A gradient elution is used to ensure that any potential impurities with different polarities are effectively separated and eluted from the column.
Caption: Standard Analytical Workflow for Purity Determination by HPLC.
Conclusion
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a valuable and versatile chemical entity. Its well-defined synthesis and stable crystalline nature make it an ideal starting point for the development of novel therapeutics. A thorough understanding of its physicochemical properties—from solubility and stability to its spectroscopic signature—is not merely academic. It is a practical necessity that empowers researchers to design more efficient synthetic routes, develop robust analytical methods, and ultimately accelerate the journey from chemical structure to functional application in drug discovery and materials science.
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Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | C10H9BrN2O2 | CID 15152339. (n.d.). PubChem. Retrieved from [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2024). ACS Publications. Retrieved from [Link]
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Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Ethyl imidazo 1,2-a pyridine-2-carboxylate 97 38922-77-9 - SigmaAldrich.cn. (n.d.). Sigma-Aldrich. Retrieved from [Link]
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Imidazo[1,2‐a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential | Request PDF. (2024). ResearchGate. Retrieved from [Link]
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Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2008). ResearchGate. Retrieved from [Link]
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Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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